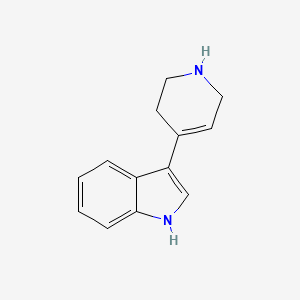

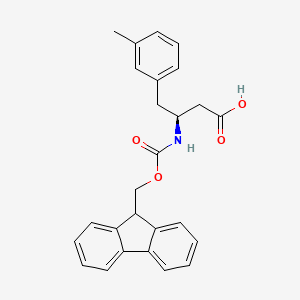

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

Übersicht

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid, also known as S-FMTBA, is a synthetic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a derivative of the fluoren-9-yl group, and is composed of a carboxylic acid and a methoxycarbonylamino group. This compound has been studied for its potential applications in medicinal chemistry and biochemistry, due to its ability to interact with various biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis of Protected β-Amino Acids

This compound serves as a crucial intermediate in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids through the Arndt-Eistert protocol. It enables the production of enantiomerically pure N-Fmoc-protected β-amino acids in high yields, demonstrating its pivotal role in peptide synthesis and drug discovery processes Ellmerer-Müller et al., 1998.

Development of Self-Assembled Materials

Research has shown the self-assembly properties of Fmoc variants of amino acids, including the discussed compound, under different conditions. These studies provide insights into designing novel self-assembled architectures for material science and nanotechnology applications. Such morphological transitions in self-assembled structures offer potential in creating innovative materials with controlled properties Kshtriya et al., 2021.

Peptide Synthesis Applications

The compound is integral in preparing N-Fmoc-protected homoamino acids with proteinogenic side chains for solid-phase syntheses of β-peptides. This application underscores its importance in peptide chemistry, enabling the synthesis of peptides with diverse and complex structures, which are crucial for understanding biological processes and developing therapeutic agents Šebesta et al., 2003.

Enzyme-Activated Surfactants for Nanotube Dispersion

This compound has also been used to create enzymatically activated surfactants for carbon nanotubes, highlighting its utility in nanotechnology. Such applications are instrumental in generating homogeneous aqueous nanotube dispersions, which are essential for various technological advancements Cousins et al., 2009.

Wirkmechanismus

Target of Action

Fmoc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid, is a complex organic compound used in research It is generally used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

As a compound used in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

As a compound used in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

As a compound used in organic synthesis , its bioavailability would depend on the specific context in which it is used.

Result of Action

As a compound used in organic synthesis , its effects would be determined by the specific reactions it is involved in and the compounds it interacts with.

Action Environment

Like other chemicals used in organic synthesis , factors such as temperature, pH, and the presence of other chemicals could potentially influence its action.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDBCGNTDOQRO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139046 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270062-94-7 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)